2,3-Difluoro-4-nitrobenzonitrile
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Overview
Description
2,3-Difluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a nitro group is substituted at the 4th position. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-nitrobenzonitrile typically involves the fluorination of 4-nitrobenzonitrile. One common method is the reaction of 4-nitrobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient fluorinating agents and catalysts to achieve high yield and cost-effectiveness. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 2,3-difluoro-4-aminobenzonitrile.
Oxidation: Various oxidized forms depending on the extent of oxidation
Scientific Research Applications
2,3-Difluoro-4-nitrobenzonitrile is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-nitrobenzonitrile
- 2,4-Difluoro-3-nitrobenzonitrile
- 4-Nitrobenzonitrile
Uniqueness
2,3-Difluoro-4-nitrobenzonitrile is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2,3-difluoro-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-6-4(3-10)1-2-5(7(6)9)11(12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKRJIMXDYNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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